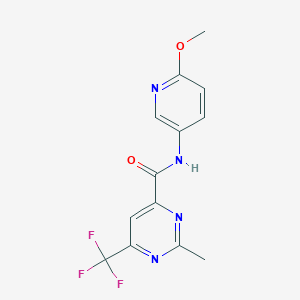
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as a pyrimidine derivative and is synthesized using specific methods. In
作用機序
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of JAK1 and JAK2 enzymes. The compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cytokine signaling, which is critical for the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the suppression of cytokine signaling, which can have therapeutic benefits in the treatment of several diseases. However, the compound can also have adverse effects, including the suppression of immune response, which can increase the risk of infections.
実験室実験の利点と制限
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK1 and JAK2 enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound also has limitations, including its potential toxicity and the need for specific safety measures during handling and storage.
将来の方向性
There are several future directions for the research on N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. One direction is the development of more potent and selective inhibitors of JAK1 and JAK2 enzymes, which can have therapeutic benefits in the treatment of several diseases. Another direction is the investigation of the compound's potential applications in other fields, including agriculture and material science. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can have significant implications in various fields, including medicinal chemistry, agriculture, and material science.
合成法
The synthesis of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps. The first step involves the reaction of 6-methoxypyridin-3-amine with 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound.
科学的研究の応用
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to be a potent inhibitor of several enzymes, including Janus kinase 1 (JAK1) and JAK2. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and immune response. Inhibiting these enzymes can have therapeutic benefits in the treatment of several diseases, including autoimmune diseases, cancer, and inflammation.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-7-18-9(5-10(19-7)13(14,15)16)12(21)20-8-3-4-11(22-2)17-6-8/h3-6H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSRRMZDRBJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
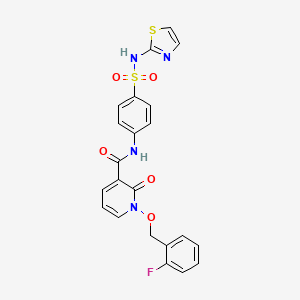
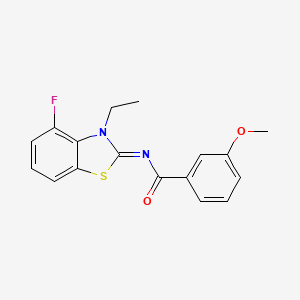
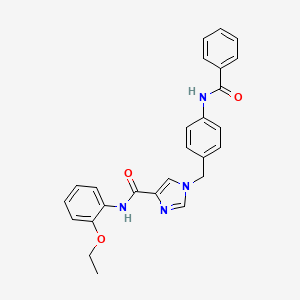
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
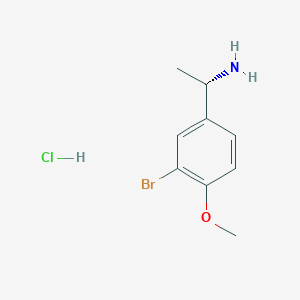
![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
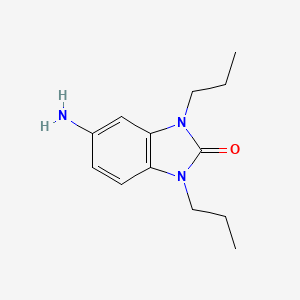
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)

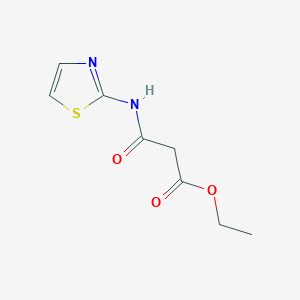
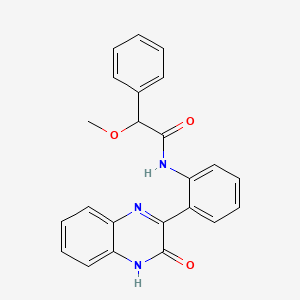
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)
![1,7-dimethyl-8-(1-phenylethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512757.png)
![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)
